Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Methionine aminopeptidase inhibition Anticancer target validation Enzyme kinetics

This pre-formed sodium salt (CAS 1332529-28-8) eliminates the deprotonation step required with the free acid, offering a calculated LogP of -2.5035—a 250-fold aqueous partitioning advantage over the protonated form. Directly soluble in biological assay buffers without DMSO co-solvents, it ensures reproducible dose-response workflows. The piperidin-1-ylmethyl group at the thiazole 2-position (amine pKa ~11.2 vs. morpholine ~8.3) is critical for SAR fidelity: the derived thiazol-2-ylamide hits MetAP1 at 75 nM IC50, and elaborated analogs achieve PI3Kδ pKi = 9.9. Procurement-ready at ≥95% purity from multiple vendors, it accelerates your kinase inhibitor or enzyme-targeted probe programs while custom analogs are synthesized in parallel.

Molecular Formula C10H13N2NaO2S
Molecular Weight 248.28 g/mol
CAS No. 1332529-28-8
Cat. No. B1396373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
CAS1332529-28-8
Molecular FormulaC10H13N2NaO2S
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC(=CS2)C(=O)[O-].[Na+]
InChIInChI=1S/C10H14N2O2S.Na/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12;/h7H,1-6H2,(H,13,14);/q;+1/p-1
InChIKeyXXYHWQOMCATUQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (CAS 1332529-28-8): Procurement-Ready Sodium Salt of a Piperidinylmethyl-Thiazole-4-Carboxylate Building Block for Kinase-Targeted Medicinal Chemistry


Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (CAS 1332529-28-8; molecular formula C10H13N2NaO2S; MW 248.28) is the pre-formed sodium salt of a piperidinylmethyl-substituted thiazole-4-carboxylic acid building block . The compound features a thiazole core with a piperidin-1-ylmethyl substituent at the 2-position and a carboxylate group at the 4-position, forming a heterocyclic scaffold utilized in medicinal chemistry for the synthesis of kinase inhibitors and enzyme-targeted probes. The sodium carboxylate form confers enhanced aqueous solubility relative to the free acid (CAS 921147-03-7), enabling direct use in biological assay buffers without pre-dissolution in organic co-solvents .

Why Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate Cannot Be Interchanged with Closest Analogs: Substitution Position, Amine Heterocycle, and Salt Form Define Scaffold Utility


The piperidin-1-ylmethyl group at the thiazole 2-position creates a specific spatial and electronic environment that cannot be replicated by morpholino, pyrrolidino, or 4-substituted piperidine analogs. Replacing piperidine (pKa ~11.2) with morpholine (pKa ~8.3) alters the basicity of the tertiary amine by ~3 log units, changing both hydrogen-bonding capacity and protonation state at physiological pH [1]. The 2-substitution pattern on the thiazole ring offers different scaffold geometry from the 5-substituted analog, impacting the trajectory of the carboxylate pharmacophore. The sodium salt form eliminates the deprotonation step required when using the free acid (CAS 921147-03-7) in aqueous biological assays, reducing preparation variability and enabling direct dissolution in buffer systems [2]. These cumulative differences—amine pKa, substitution regiochemistry, and salt form—mean that in-class analogs are not functionally interchangeable for structure-activity relationship (SAR) studies or reproducible assay development.

Quantitative Comparative Evidence for Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: Potency, Physicochemical, and Provenance Differentiation


Piperidinylmethyl-Thiazole-4-Carboxylate Scaffold Confers 1.7-Fold Higher MetAP1 Inhibitory Potency Versus Cyclopentanecarbonyl-Amino Analog in Saccharomyces cerevisiae Enzyme Assay

A closely related thiazole-4-carboxylate derivative bearing the piperidin-1-ylmethyl moiety at the 5-position (BDBM50170371, 5-Piperidin-1-ylmethyl-thiazole-4-carboxylic acid thiazol-2-ylamide) demonstrated an IC50 of 75 nM against Saccharomyces cerevisiae methionine aminopeptidase 1 (ScMetAP1) [1]. In the same assay system, the cyclopentanecarbonyl-amino analog (BDBM50169672) exhibited an IC50 of 130 nM against ScMetAP1 [2]. The piperidinylmethyl-bearing scaffold thus achieved approximately 1.7-fold greater inhibitory potency than the cyclopentanecarbonyl-amino comparator, as originally reported in structure-activity relationship studies [3]. Although the comparison is at the thiazol-2-ylamide level rather than the free carboxylate, the data establish that the piperidinylmethyl-thiazole-4-carboxylate substructure contributes meaningfully to target engagement.

Methionine aminopeptidase inhibition Anticancer target validation Enzyme kinetics

Sodium Salt Form Achieves 2.4 LogP Unit Hydrophilicity Advantage Over Free Acid, Enabling Direct Aqueous Biological Assay Use Without Organic Co-Solvent

The sodium salt form of 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (CAS 1332529-28-8) exhibits a calculated LogP of -2.5035, compared to a LogP of -0.1 for the free carboxylic acid form (CAS 921147-03-7) [1]. This represents a 2.4 LogP unit shift toward greater hydrophilicity for the sodium salt, corresponding to an approximately 250-fold increase in predicted aqueous partitioning (ΔLogP = 2.4; 10^2.4 ≈ 251) . The free acid requires deprotonation with a suitable base or pre-dissolution in DMSO prior to aqueous biological assay use, introducing additional handling steps and potential variability. The pre-formed sodium salt is directly dissolvable in aqueous buffer systems at physiologically relevant pH, with vendor-reported purity of 95.0% (Fluorochem) to 98% (Leyan) .

Physicochemical property optimization Aqueous solubility Assay-ready compound formatting

Validated as Key Carboxylic Acid Intermediate in the Synthesis of Clinical-Stage PI3Kδ Inhibitors GSK2269557 (Nemiralisib) and GSK2292767

The free acid form of this compound (2-(piperidin-1-ylmethyl)thiazole-4-carboxylic acid, CAS 921147-03-7) was employed as a reactant in amide coupling reactions to prepare the clinical PI3Kδ inhibitors GSK2269557 (nemiralisib, pKi = 9.9) and GSK2292767, as reported in a 2015 Journal of Medicinal Chemistry publication [1]. The reaction utilized HATU-mediated coupling with 6-(1H-indol-4-yl)-1-(phenylsulfonyl)-1H-indazol-4-amine in DMF with N,N-diisopropylethylamine (DIPEA) as base [2]. The resulting carboxamide products demonstrated high selectivity for PI3Kδ over closely related isoforms and were active in a disease-relevant Brown Norway rat acute OVA model of Th2-driven lung inflammation. While this published precedent uses the free acid, the sodium salt form offers equivalent or superior handling characteristics for analogous amide coupling protocols.

PI3Kδ inhibitor synthesis Respiratory disease drug discovery GSK clinical candidate building block

Commercially Available at 95–98% Purity from Multiple Vendors with Full Analytical Characterization, Reducing In-House QC Burden Relative to Custom-Synthesized Analogs

Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (CAS 1332529-28-8) is stocked by multiple independent suppliers with documented purity specifications: 98% (Leyan, Product No. 1847573), 95.0% (Fluorochem, Product Code F391233), and ≥95% (Chemenu, Catalog No. CM563919) . The compound is supplied with MDL number MFCD18064646, standardized IUPAC nomenclature, and InChI Key XXYHWQOMCATUQX-UHFFFAOYSA-M, facilitating cross-vendor lot comparison . In contrast, closest analogs such as 2-(morpholin-1-ylmethyl)-1,3-thiazole-4-carboxylate or 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate are not catalog-listed by major research chemical suppliers and would require custom synthesis with attendant lead times, cost premiums, and in-house analytical validation.

Commercial availability Analytical quality control Procurement standardization

Prioritized Research and Industrial Application Scenarios for Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate Based on Quantified Evidence


MetAP1-Targeted Anticancer Probe Development Leveraging Piperidinylmethyl-Thiazole Scaffold Potency Advantage

Research groups investigating methionine aminopeptidase 1 (MetAP1) as an anticancer target should prioritize this scaffold for probe synthesis. BindingDB-curated data demonstrate that the piperidinylmethyl-thiazole-4-carboxylate substructure, when elaborated to the thiazol-2-ylamide, achieves an IC50 of 75 nM against ScMetAP1—a 1.7-fold potency advantage over the cyclopentanecarbonyl-amino analog (IC50 = 130 nM) in the same assay system [1]. The pre-formed sodium salt enables direct dissolution in the aqueous enzyme assay buffer, bypassing DMSO pre-dilution requirements and simplifying dose-response experimental workflows.

PI3Kδ-Selective Inhibitor Medicinal Chemistry Using Amide Coupling of the Thiazole-4-Carboxylate with Indazole Amine Partners

The compound is directly applicable to PI3Kδ inhibitor discovery programs modeled on the GSK2269557/G5K2292767 chemical series. The free acid has been successfully coupled with 6-(1H-indol-4-yl)-1H-indazol-4-amine derivatives using standard HATU/DIPEA conditions in DMF to yield highly selective PI3Kδ inhibitors (pKi = 9.9) active in rodent respiratory disease models [2]. The sodium salt form can be used directly in these amide coupling protocols after a straightforward acidification step, or may be compatible with modified coupling conditions, offering procurement-ready access to this validated kinase inhibitor scaffold.

Aqueous Biological Screening of Thiazole-4-Carboxylate Libraries Without Organic Co-Solvent Interference

For high-throughput screening programs requiring compound dissolution directly in aqueous buffer, the sodium salt's calculated LogP of -2.5035—representing a 250-fold increase in aqueous partitioning relative to the free acid (LogP = -0.1)—makes it the preferred form . This eliminates the need for DMSO or ethanol co-solvents that can interfere with sensitive enzymatic or cell-based assays. Procurement of the pre-formed sodium salt rather than performing in-house salt formation on the free acid also standardizes counterion stoichiometry across screening campaigns.

Rapid SAR Expansion with Catalog-Available Building Block Versus Custom-Synthesized Heterocyclic Analogs

For medicinal chemistry groups needing to rapidly explore structure-activity relationships around the piperidine-thiazole-carboxylate core, this compound provides immediate off-the-shelf access at 95–98% purity from multiple vendors, with full MDL and InChI Key documentation . Custom synthesis of morpholino, pyrrolidino, or other amine-substituted analogs would require 2–6 weeks of lead time and additional in-house QC resources. Starting with the commercially stocked piperidine analog accelerates the initial SAR phase while parallel custom synthesis of comparator compounds proceeds.

Quote Request

Request a Quote for Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.